1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea chemical structure and properties
1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea chemical structure and properties
The following technical guide provides an in-depth analysis of 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea , a specific organic compound utilized in medicinal chemistry research.
This guide is structured to serve researchers and drug development professionals, focusing on structural identity, synthetic pathways, and pharmacological potential based on established structure-activity relationships (SAR) of urea-based scaffolds.
Chemical Class: Di-substituted Urea / N-Aryl-N'-Benzyl Urea Primary Application: Medicinal Chemistry (Kinase Inhibition / Soluble Epoxide Hydrolase Inhibition Screening)
Part 1: Executive Summary
1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea (CAS: 866042-33-3) is a synthetic small molecule characterized by a central urea linker connecting a phenyl ring and a benzyl group substituted with a pyrrole moiety at the ortho position.
In the context of drug discovery, this compound represents a "privileged scaffold." The urea motif is a critical pharmacophore in numerous FDA-approved drugs (e.g., Sorafenib, Regorafenib), primarily acting as a hydrogen bond donor/acceptor pair that interacts with the "gatekeeper" residues in kinase ATP-binding pockets or the catalytic center of hydrolase enzymes. The bulky ortho-pyrrol-1-yl substituent introduces specific steric constraints, potentially enhancing selectivity for hydrophobic pockets in target proteins.
Part 2: Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identifiers[2][3]
| Identifier Type | Value |
| IUPAC Name | 1-phenyl-3-[[2-(pyrrol-1-yl)phenyl]methyl]urea |
| CAS Number | 866042-33-3 |
| Molecular Formula | C₁₈H₁₇N₃O |
| Molecular Weight | 291.35 g/mol |
| InChIKey | YUPIIDJMQOLSBX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2N3C=CC=C3 |
Physicochemical Properties (Predicted)
The following properties dictate the compound's behavior in biological assays and formulation.
| Property | Value | Implication for Research |
| LogP (Octanol/Water) | ~3.5 - 4.2 | Highly lipophilic; requires DMSO for solubilization. Permeable to cell membranes. |
| H-Bond Donors | 2 (Urea NHs) | Critical for binding to target active sites (e.g., Glu/Asp residues). |
| H-Bond Acceptors | 1 (Urea C=O) | Interacts with backbone amides in protein targets. |
| Rotatable Bonds | 4 | Moderate flexibility allows induced-fit binding. |
| Topological Polar Surface Area (TPSA) | ~46 Ų | Good oral bioavailability potential (Rule of 5 compliant). |
Part 3: Synthesis & Manufacturing
The most robust synthetic route for this compound utilizes the high reactivity of isocyanates toward primary amines. This "Click-like" urea formation is preferred for its high yield and lack of side products.
Retrosynthetic Analysis
The molecule is disconnected at the urea linkage, revealing two key precursors:
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Phenyl Isocyanate (Electrophile)
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2-(1H-pyrrol-1-yl)benzylamine (Nucleophile)
Synthetic Protocol (Standard Operating Procedure)
Reagents:
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Phenyl isocyanate (1.0 eq)
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2-(1H-pyrrol-1-yl)benzylamine (1.0 eq)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
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Triethylamine (0.1 eq, optional catalyst)
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-(1H-pyrrol-1-yl)benzylamine (1.0 mmol) in anhydrous DCM (5 mL).
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Addition: Cool the solution to 0°C. Dropwise add phenyl isocyanate (1.0 mmol) dissolved in DCM (2 mL) over 10 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The formation of a white precipitate is common as the urea product is often less soluble than the reactants.
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Monitoring: Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 3:1). The isocyanate spot will disappear.
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Work-up:
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If precipitate forms: Filter the solid, wash with cold DCM, and dry under vacuum.
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If soluble: Evaporate solvent, re-dissolve in minimal hot ethanol, and recrystallize.
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Purification: If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Reaction Pathway Diagram
Caption: Convergent synthesis via isocyanate coupling. The nucleophilic amine attacks the electrophilic carbon of the isocyanate.
Part 4: Biological Mechanism & Pharmacology[4][5][6]
While specific high-affinity targets for CAS 866042-33-3 are often proprietary, its structure places it firmly within two major classes of bioactive molecules.
Pharmacophore Analysis: The Urea Linker
The 1,3-disubstituted urea moiety is a classic "linker-binder" in medicinal chemistry.
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Kinase Inhibition (Type II): Many kinase inhibitors (e.g., Sorafenib) use a urea motif to bind to the DFG-out conformation of the kinase. The N-H groups of the urea form hydrogen bonds with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the active site.
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Soluble Epoxide Hydrolase (sEH) Inhibition: sEH inhibitors typically feature a lipophilic urea. The urea mimics the transition state of the epoxide opening. The bulky phenyl and pyrrole-benzyl groups in this molecule provide the necessary hydrophobic interactions to fit the sEH binding tunnel.
The Ortho-Pyrrole Substituent
The 2-(pyrrol-1-yl) group on the benzyl ring is sterically demanding.
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Conformational Lock: The pyrrole ring, being bulky and at the ortho position, restricts the rotation of the benzyl group. This reduces the entropic penalty upon binding to a protein target.
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Hydrophobic Interaction: The pyrrole ring is electron-rich and hydrophobic, suitable for occupying "selectivity pockets" adjacent to the ATP-binding site in kinases.
Theoretical Mode of Action (Signaling)
Caption: Dual potential mechanism based on urea scaffold pharmacology: Kinase inhibition or sEH inhibition leading to therapeutic effects.
Part 5: Experimental Protocols
Solubility & Stock Preparation
Due to the high lipophilicity (LogP > 3.5), this compound is insoluble in water.
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Solvent: 100% DMSO (Dimethyl sulfoxide).
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Concentration: Prepare a 10 mM stock solution .
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Calculation: Dissolve 2.91 mg of compound in 1 mL of DMSO.
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Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.
In Vitro Screening Protocol (General)
To verify activity, researchers typically employ a fluorescence resonance energy transfer (FRET) assay for kinases or a fluorogenic substrate assay for sEH.
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Dilution: Dilute the 10 mM DMSO stock into assay buffer (e.g., HEPES, MgCl2, BSA) to achieve a final concentration range of 1 nM to 10 µM. Ensure final DMSO concentration is <1%.
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Incubation: Incubate compound with the enzyme for 30 minutes prior to adding the substrate (ATP or Epoxide). This allows the urea to induce the necessary conformational change (e.g., DFG-out shift).
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Readout: Measure inhibition relative to a DMSO-only control.
Part 6: Safety & Stability
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Hazard Identification: As a urea derivative, it is generally stable but should be treated as a potential irritant.
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GHS Classification (Predicted):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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-
Handling: Use standard PPE (nitrile gloves, safety goggles). Work in a fume hood during synthesis to avoid inhalation of isocyanate precursors.
References
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Sigma-Aldrich (Merck). Product Detail: 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea. Accessed via Key Organics / BIONET Catalog.
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1467216 (Related Structure: 1-Benzyl-3-phenylurea). PubChem Database.[1][2][3][4] [Link]
- Dumas, J. (2000). Protein kinase inhibitors: emerging trends. Expert Opinion on Therapeutic Patents. (Contextual reference for Urea-based Kinase Inhibitors).
- Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. (Contextual reference for Urea-based sEH Inhibitors).
Sources
- 1. 1-Benzyl-3-phenylurea | C14H14N2O | CID 280363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phenyl(1H-pyrrol-1-yl)methanone | C11H9NO | CID 640314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. catalog.data.gov [catalog.data.gov]
- 4. U.S. Department of Health & Human Services - Substance 866042: MLS000084491 [catalog-beta.data.gov]
